molecular formula C9H7F3O3 B1447594 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid CAS No. 1261569-12-3

4-Hydroxy-2-(trifluoromethyl)phenylacetic acid

Cat. No.: B1447594
CAS No.: 1261569-12-3
M. Wt: 220.14 g/mol
InChI Key: PQKOWGLTNBRLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which also bears a hydroxy group (-OH) and an acetic acid moiety (-CH2COOH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor, such as 4-hydroxyphenylacetic acid, using reagents like trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, including controlled temperature, pressure, and the use of efficient catalysts to maximize yield and minimize by-products. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 4-hydroxy-2-(trifluoromethyl)benzaldehyde or 4-hydroxy-2-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 4-hydroxy-2-(trifluoromethyl)phenylethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-(trifluoromethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential drug candidate or intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy. The hydroxy and carboxylic acid groups may participate in hydrogen bonding and ionic interactions with target molecules, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

    4-Hydroxyphenylacetic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(Trifluoromethyl)phenylacetic acid:

    4-Hydroxy-3-(trifluoromethyl)phenylacetic acid: Similar structure but with the trifluoromethyl group in a different position, leading to variations in its chemical behavior.

Uniqueness: 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the hydroxy, trifluoromethyl, and carboxylic acid groups provides a versatile scaffold for the development of new compounds with diverse applications.

Biological Activity

4-Hydroxy-2-(trifluoromethyl)phenylacetic acid (HTFA) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

HTFA is characterized by the presence of a trifluoromethyl group, which significantly enhances its reactivity and solubility. The structural formula can be represented as follows:

C9H8F3O3\text{C}_9\text{H}_8\text{F}_3\text{O}_3

This unique trifluoromethyl group often contributes to the compound's biological activity by influencing its interactions with biological targets.

1. Pharmacological Effects

HTFA has shown promise in various pharmacological contexts, particularly as an anti-inflammatory and analgesic agent. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency compared to their non-fluorinated analogs. For instance, studies have demonstrated that the introduction of a trifluoromethyl group can increase the inhibition of serotonin uptake by sixfold compared to similar compounds without this modification .

2. Antimicrobial Activity

HTFA has been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses significant antibacterial and antifungal activities, making it a candidate for further development in treating infections .

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

3. Anticancer Potential

Recent studies have explored HTFA's role as an anticancer agent. It has been investigated for its effects on various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa). The compound exhibited notable cytotoxic effects, leading to apoptosis in these cell lines .

The mechanisms through which HTFA exerts its biological effects are still being elucidated. However, several pathways have been proposed:

  • Inhibition of Enzymatic Activity : HTFA may inhibit key enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Induction of Apoptosis : In cancer cells, HTFA appears to activate apoptotic pathways, leading to cell death.
  • Disruption of Membrane Integrity : Its antimicrobial activity may be attributed to the disruption of microbial cell membranes.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of HTFA demonstrated its effectiveness against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacteria and fungi, highlighting its potential as a therapeutic agent.

Case Study 2: Anticancer Activity

In another investigation, HTFA was tested on MCF7 and HeLa cells. The results indicated that HTFA induced significant cell death at concentrations above 50 µM, with IC50 values suggesting potent activity against these cancer types .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid in laboratory settings?

  • Methodological Answer:

  • Use nitrile or neoprene gloves and inspect them prior to use. Avoid skin contact by employing proper glove-removal techniques .
  • Store in a tightly sealed container in a cool, dry environment (ambient temperature recommended). Protect from heat, moisture, and incompatible materials (e.g., strong acids/alkalis, oxidizing agents) .
  • In case of exposure, rinse affected skin/eyes with water for 15 minutes and seek medical attention if irritation persists .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • Fluorometric assays: Utilize its phenolic hydroxyl group for fluorometric detection of oxidative enzymes (e.g., horseradish peroxidase) via derivatization .
  • X-ray crystallography: Determine crystal structure using single-crystal diffraction to analyze bond angles, torsional parameters, and hydrogen-bonding networks .
  • Mass spectrometry (MS): Employ electron ionization (EI-MS) for molecular weight confirmation and fragmentation pattern analysis .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer:

  • Store in amber glass vials under inert gas (e.g., argon) to prevent oxidation. Maintain temperatures below 25°C and humidity <40% .
  • Regularly monitor purity via HPLC or NMR, as decomposition products may form under prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of phenylacetic acid derivatives in nucleophilic reactions?

  • Methodological Answer:

  • The electron-withdrawing trifluoromethyl group increases acidity of the α-hydrogen, enhancing enolate formation in alkylation or aldol reactions. However, steric hindrance may reduce nucleophilic attack efficiency .
  • Comparative studies with non-fluorinated analogs (e.g., 4-hydroxyphenylacetic acid) using kinetic isotope effects (KIE) or DFT calculations can quantify electronic vs. steric contributions .

Q. How can researchers resolve discrepancies in reported spectral data for phenylacetic acid derivatives?

  • Methodological Answer:

  • Cross-validate NMR (¹H/¹³C) and IR spectra with computational tools (e.g., Gaussian or ACD/Labs) to assign peaks accurately. For example, the trifluoromethyl group shows distinct ¹⁹F NMR shifts at ~-60 to -70 ppm .
  • Replicate experimental conditions (solvent, concentration, temperature) from conflicting studies to identify artifacts caused by aggregation or solvent effects .

Q. What strategies mitigate side reactions during synthesis of trifluoromethyl-substituted phenylacetic acids?

  • Methodological Answer:

  • Use protecting groups (e.g., silyl ethers) for the hydroxyl group to prevent unwanted esterification or oxidation during Friedel-Crafts or Grignard reactions .
  • Optimize reaction temperature (e.g., -78°C for lithiation steps) to minimize decomposition. Monitor intermediates via LC-MS to identify side products early .

Q. What computational methods predict the crystalline structure of trifluoromethyl-substituted phenylacetic acids?

  • Methodological Answer:

  • Employ density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to model crystal packing. Compare with experimental X-ray data to refine lattice parameters .
  • Use Mercury Software to analyze hydrogen-bonding motifs (e.g., O–H···O interactions) and predict polymorphism risks .

Q. Gaps and Challenges

Q. What are the unresolved challenges in assessing the environmental impact of this compound?

  • Methodological Answer:

  • No data exists on biodegradation, bioaccumulation, or aquatic toxicity (e.g., Daphnia magna LC₅₀). Researchers should conduct OECD 301/302 tests to evaluate persistence and ecotoxicological endpoints .
  • Model environmental fate using EPI Suite or SPARC to estimate half-lives in soil/water and prioritize experimental validation .

Properties

IUPAC Name

2-[4-hydroxy-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)7-4-6(13)2-1-5(7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKOWGLTNBRLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-2-(trifluoromethyl)phenylacetic acid (500 mg) in acetic acid (5.00 mL) was added a 48% aqueous hydrobromic acid solution (5.00 mL), followed by stirring at 145° C. overnight. The reaction suspension was concentrated under reduced pressure, to the residue was then added water, and the resulting solid was collected by filtration to obtain 4-hydroxy-2-(trifluoromethyl)phenylacetic acid (300 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.